Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
Description
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride (CAS: 72422-69-6) is a bicyclic tertiary amine derivative with a rigid [2.2.2]octane framework. The compound features a dimethylamino substituent at the 4-position and a methyl ester group at the 1-position, with the hydrochloride salt enhancing its solubility and stability for pharmaceutical or synthetic applications . It is available at 98% purity in 1g quantities, with a lead time of two weeks for procurement . The bicyclo[2.2.2]octane scaffold imparts structural rigidity, which is advantageous in drug design for improving target binding and metabolic stability.
Properties
CAS No. |
72422-69-6 |
|---|---|
Molecular Formula |
C12H22ClNO2 |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c1-13(2)12-7-4-11(5-8-12,6-9-12)10(14)15-3;/h4-9H2,1-3H3;1H |
InChI Key |
ICGGDEBFLLTBMB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C12CCC(CC1)(CC2)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Introduction of the Primary Amine Group
The 4-amino substituent is introduced via reductive amination or catalytic hydrogenation of protected intermediates. Ambeed’s experimental data demonstrate that methyl 4-[(benzyloxy)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate undergoes hydrogenolysis with 20% Pd(OH)₂/C in methanol at 20°C to yield the primary amine (methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate) in 12–80% yield . Critical parameters include:
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10% Pd(OH)₂/C | Higher loading accelerates reaction but risks over-reduction |
| Solvent | Methanol or Ethanol | Polar protic solvents enhance H₂ solubility |
| Temperature | 20–25°C | Elevated temperatures reduce selectivity |
| Reaction Time | 1–48 hours | Prolonged time improves conversion |
This step is pivotal for ensuring a free amine group available for dimethylation .
Hydrochloride Salt Formation
The final step involves protonating the dimethylamine with hydrochloric acid to form the hydrochloride salt. Ambeed’s procedures indicate that treating the free base with concentrated HCl in methanol or diethyl ether at 0–5°C precipitates the hydrochloride form . Key considerations include:
-
Solvent Choice : Methanol ensures solubility of both the base and HCl.
-
Stoichiometry : A 1:1 molar ratio of amine to HCl avoids over-acidification.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity .
Alternative Pathways and Comparative Analysis
While the primary route relies on reductive amination, WO2019075004A1 suggests alternative methods such as:
-
Hydroformylation : Using CO and with cobalt catalysts to introduce carbonyl groups, though this is less relevant for dimethylamino synthesis .
-
Halogenation-Amination : Reacting halogenated intermediates with dimethylamine, but this approach risks side reactions .
Comparative data for these methods are limited, but reductive amination remains the most scalable and cost-effective route.
Process Optimization and Challenges
Key Challenges :
-
Deprotection Efficiency : Incomplete removal of benzyloxycarbonyl groups can lead to impurities .
-
Catalyst Deactivation : Pd catalysts may lose activity due to sulfur or amine poisoning .
Optimization Strategies :
-
Use of fresh catalyst batches and solvent degassing to improve hydrogenation rates.
-
Stepwise addition of formaldehyde to control exothermicity during reductive amination.
Chemical Reactions Analysis
Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. its unique bicyclic structure allows it to interact with biological molecules in a specific manner, potentially leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bicyclic Derivatives
Physicochemical and Functional Differences
- Amino Group Basicity: The dimethylamino group in the target compound is a stronger base (pKa ~10) compared to the primary amine in QB-4059 (pKa ~8–9), influencing solubility and ionizability in physiological conditions .
- Polarity: The trifluoromethyl group in 262852-11-9 increases lipophilicity (LogP ~2.1) compared to the dimethylamino group (LogP ~1.5) in the target compound .
Key Research Findings
- Similarity Analysis: Computational studies rank the target compound’s structural similarity to QB-4059 at 0.97 (highest), followed by trans-methyl 4-aminocyclohexanecarboxylate (0.94), highlighting the impact of bicyclic vs. monocyclic cores .
- Stability : The hydrochloride salt of the target compound exhibits superior stability under acidic conditions compared to neutral bicyclic esters like 2064-04-2, which degrade at elevated temperatures (>150°C) .
Q & A
Q. Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) for cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for amination steps; DMSO may enhance dimethylamine reactivity .
- In-Line Analytics : Use HPLC-MS to monitor reaction progress and identify byproducts (e.g., over-alkylated amines) .
- Purification : Employ recrystallization from ethanol/water mixtures to remove unreacted dimethylamine and salts .
Structural Characterization: What analytical techniques validate the compound’s structure?
Q. Methodological Answer :
- NMR : H NMR to confirm dimethylamino protons (δ 2.2–2.5 ppm, singlet) and bicyclic CH groups (δ 1.5–2.0 ppm) .
- X-Ray Crystallography : Resolve the bicyclo[2.2.2]octane geometry and confirm stereochemistry .
- FT-IR : Identify ester carbonyl (C=O stretch ~1720 cm) and ammonium chloride (N–H stretch ~2500 cm) .
Biological Activity: How is the compound evaluated for potential therapeutic applications?
Q. Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement assays, leveraging the dimethylamino group’s affinity for cationic binding pockets .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS to assess CYP450 resistance .
- Toxicity Profiling : Perform MTT assays on HEK293 cells to evaluate cytotoxicity at 10–100 µM concentrations .
Stability Studies: How do pH and temperature affect the compound’s stability?
Q. Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C. The ester group hydrolyzes rapidly under alkaline conditions (pH >10), while the dimethylamino group remains stable below pH 8 .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (~200°C for the hydrochloride salt) .
Advanced Analytical Methods: What techniques resolve complex mixtures in reaction products?
Q. Methodological Answer :
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) if stereocenters are present .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 258.1234) and distinguish isobaric impurities .
Comparison with Analogs: How does the dimethylamino group influence properties vs. trifluoromethyl or amino analogs?
Q. Methodological Answer :
- Lipophilicity : Dimethylamino increases logP vs. trifluoromethyl (logP ~1.5 vs. ~2.8) but reduces metabolic stability compared to fluorinated analogs .
- Reactivity : The tertiary amine undergoes N-oxidation (vs. trifluoromethyl’s resistance to metabolic cleavage), impacting pharmacokinetics .
Data Table :
| Substituent | logP | Metabolic Half-Life (Human Liver Microsomes) |
|---|---|---|
| Dimethylamino | 1.5 | 45 min |
| Trifluoromethyl | 2.8 | 120 min |
| Amino | 0.9 | 30 min |
Data Contradictions: How to address discrepancies in reported biological activity?
Q. Methodological Answer :
- Control Experiments : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate target binding modes and identify false positives from off-target interactions .
Advanced Biological Targets: What strategies identify novel targets for this compound?
Q. Methodological Answer :
- Proteome Mining : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .
- In Silico Screening : Leverage QSAR models to predict activity against neurotransmitter transporters (e.g., SERT, DAT) .
Degradation Pathways: What are the major degradation products under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
